molecular formula C20H15N3O4 B5490123 [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate

Cat. No.: B5490123
M. Wt: 361.3 g/mol
InChI Key: ATPXUJLCJRGTIH-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate is a complex organic compound that features a combination of nitrophenyl, pyridinyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate typically involves the condensation of 4-nitrobenzaldehyde with 4-aminopyridine, followed by esterification with 4-methylbenzoic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-14-2-4-17(5-3-14)20(24)27-22-19(16-10-12-21-13-11-16)15-6-8-18(9-7-15)23(25)26/h2-13H,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPXUJLCJRGTIH-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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